molecular formula C21H22ClN3O3S2 B2387601 N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850911-18-1

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2387601
CAS No.: 850911-18-1
M. Wt: 464
InChI Key: DEEUWNIOJIYAKA-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This step usually involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide.

    Sulfonylation: The chlorinated and methylated benzothiazole is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Piperidine: Finally, the sulfonylated benzothiazole is coupled with 3-methylpiperidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s benzothiazole core is of particular interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl and piperidine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzothiazole core and the sulfonyl-piperidine moiety allows for diverse interactions and applications.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-5-4-12-25(13-14)30(27,28)16-10-8-15(9-11-16)20(26)23-21-24(2)19-17(22)6-3-7-18(19)29-21/h3,6-11,14H,4-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEUWNIOJIYAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.